Molecular structure and weight of 4'-Bromo-3'-iodoacetophenone
Molecular structure and weight of 4'-Bromo-3'-iodoacetophenone
An In-Depth Technical Guide to 4'-Bromo-3'-iodoacetophenone: Structure, Synthesis, and Applications in Modern Drug Discovery
Executive Summary
4'-Bromo-3'-iodoacetophenone is a dihalogenated aromatic ketone that serves as a highly versatile and strategic building block in modern organic synthesis. Its value lies not just in its constituent parts, but in the synergistic interplay of its functional groups: an acetyl moiety, a bromine atom, and an iodine atom, each offering distinct and orthogonal reactivity. This guide provides a comprehensive technical overview of 4'-Bromo-3'-iodoacetophenone, detailing its molecular structure, physicochemical properties, a proposed synthetic pathway, and its significant potential in the field of drug discovery and materials science. For researchers and drug development professionals, this compound represents a valuable scaffold for constructing complex molecular architectures, primarily through selective cross-coupling reactions that leverage the differential reactivity of its carbon-halogen bonds.
Molecular Identity and Physicochemical Properties
The unique substitution pattern on the acetophenone core defines the chemical behavior and synthetic utility of 4'-Bromo-3'-iodoacetophenone.
Structural Elucidation
The molecule consists of an acetophenone backbone where the phenyl ring is substituted with a bromine atom at the 4-position and an iodine atom at the 3-position, relative to the acetyl group.
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IUPAC Name: 1-(4-bromo-3-iodophenyl)ethanone[1]
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CAS Number: 919124-08-6[1]
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Molecular Formula: C₈H₆BrIO[2]
Key Identifiers
A summary of the key molecular identifiers is presented in the table below.
| Identifier | Value | Source |
| Molecular Weight | 324.94 g/mol | [1] |
| Monoisotopic Mass | 323.8647 Da | [2] |
| InChI | 1S/C8H6BrIO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3 | [1] |
| InChIKey | AJBPPIREFBJQPB-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)Br)I | [2] |
Physicochemical Properties
The physical and chemical characteristics of this compound are essential for its handling, storage, and application in synthetic protocols.
| Property | Value | Source |
| Physical Form | Solid | [1] |
| Purity | ≥95% (typical) | [1] |
| Boiling Point | 79-82 °C (Note: This is likely a measurement under high vacuum or a potential data entry error, as similar compounds have much higher boiling points at atmospheric pressure) | [1] |
| Storage Temperature | Ambient Temperature | [1] |
| Solubility | Expected to be soluble in common organic solvents like chloroform, ethyl acetate, and acetone; insoluble in water. |
The Strategic Importance in Research and Development
The true value of 4'-Bromo-3'-iodoacetophenone in a research context, particularly in drug discovery, is its role as a multifunctional synthetic hub. The presence of two different halogens on the aromatic ring is the key feature, allowing for selective, sequential functionalization.
Expertise Insight: The carbon-iodine (C-I) bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine (C-Br) bond. This reactivity difference is the cornerstone of its utility. A researcher can selectively perform a reaction at the iodo-substituted position (e.g., a Suzuki, Sonogashira, or Heck coupling) while leaving the bromo-substituted position intact for a subsequent, different transformation. This "one-pot" or sequential approach is highly efficient, reducing the number of synthetic steps, minimizing purification challenges, and ultimately accelerating the discovery process. The ketone functionality offers a third reactive site for manipulations such as reduction, oxidation, or condensation reactions.
This strategic potential is visualized in the diagram below, where 4'-Bromo-3'-iodoacetophenone acts as a central scaffold for diversification.
Caption: Role as a central synthetic intermediate.
Synthesis and Purification
While numerous suppliers offer this compound, understanding its synthesis is crucial for troubleshooting and for potential in-house production. A logical and efficient route involves the regioselective iodination of a readily available precursor.
Retrosynthetic Analysis
The most direct synthetic approach is the electrophilic aromatic substitution on 4'-bromoacetophenone. The acetyl group is a deactivating, meta-directing group, while the bromine atom is a deactivating but ortho-, para-directing group. Since the para-position relative to the bromine is blocked, the bromine's directing effect strongly favors substitution at the ortho-position (the 3'-position), which is also meta to the acetyl group. This convergence of directing effects makes the synthesis highly regioselective.
Proposed Synthetic Protocol: Electrophilic Iodination of 4'-Bromoacetophenone
This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity can be confirmed by standard analytical techniques.
Materials:
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4'-Bromoacetophenone (1.0 eq)
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N-Iodosuccinimide (NIS) (1.1 eq)
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Trifluoroacetic acid (TFA) or Sulfuric Acid (catalytic amount)
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Dichloromethane (DCM) or Acetonitrile (solvent)
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Saturated aqueous sodium thiosulfate solution
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (eluents)
Procedure:
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Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4'-bromoacetophenone (1.0 eq) and the chosen solvent (e.g., DCM). Stir until all the solid dissolves.
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Addition of Reagents: Add N-Iodosuccinimide (1.1 eq) to the solution.
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Initiation: Carefully add a catalytic amount of trifluoroacetic acid to the stirring mixture.
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Causality Explanation: An acid catalyst is required to generate a more potent electrophilic iodine species (I⁺) from NIS, which is necessary to overcome the deactivating effects of the acetyl and bromo groups on the aromatic ring.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
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Workup - Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining electrophilic iodine species. Stir for 10 minutes.
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Workup - Extraction: Transfer the mixture to a separatory funnel. Dilute with additional DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may be effective.
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Validation: Confirm the identity and purity of the collected fractions by NMR spectroscopy and mass spectrometry.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification.
Spectroscopic Characterization (Predicted)
As experimental spectra are not widely published, the following predictions are based on established principles of spectroscopy and analysis of structurally similar compounds. These serve as a benchmark for researchers to validate their synthesized material.
| Technique | Predicted Key Features |
| ¹H NMR | ~2.6 ppm (singlet, 3H): Protons of the -COCH₃ group. ~7.6-8.2 ppm (multiplet, 3H): Aromatic protons. Expect a complex splitting pattern due to their unique electronic environments and coupling. The proton between the two halogens will likely be the most downfield. |
| ¹³C NMR | ~26 ppm: Methyl carbon (-COCH₃). ~90-100 ppm: Iodinated aromatic carbon (C-I). ~120-140 ppm: Other aromatic carbons (C-Br, C-H, C-C=O). ~195 ppm: Carbonyl carbon (-C =O). |
| Mass Spec (EI) | Molecular Ion (M⁺): A characteristic pair of peaks at m/z 324 and 326 (due to ⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio). Key Fragments: m/z 309/311 ([M-CH₃]⁺), m/z 281/283 ([M-COCH₃]⁺), m/z 198 ([M-I]⁺), m/z 245/247 ([M-Br]⁺). |
| IR Spectroscopy | ~1680 cm⁻¹: Strong C=O stretch (ketone). ~3000-3100 cm⁻¹: Aromatic C-H stretches. ~2900-3000 cm⁻¹: Aliphatic C-H stretches (methyl). ~1580, 1470 cm⁻¹: Aromatic C=C stretches. |
Safety and Handling
Proper handling of 4'-Bromo-3'-iodoacetophenone is essential to ensure laboratory safety. The information is derived from supplier safety data and general best practices for halogenated aromatic compounds.[3]
GHS Hazard Classification
| Pictogram | Signal Word | Hazard Statements (H-Codes) | Precautionary Statements (P-Codes) |
| Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P260: Do not breathe dust. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
(Source for Hazard Information:[1])
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4][5]
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Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4][6]
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Handling Practices: Avoid generating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.[3][5]
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Spill Response: In case of a spill, avoid creating dust. Carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area with a damp cloth.[3]
Storage and Disposal
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Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated place away from incompatible materials.[6]
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.
Conclusion
4'-Bromo-3'-iodoacetophenone is more than a simple chemical reagent; it is a sophisticated tool for molecular engineering. Its well-defined structure, characterized by three distinct functional groups with orthogonal reactivity, provides chemists with a reliable and powerful platform for building molecular complexity. The ability to perform selective and sequential cross-coupling reactions makes it an invaluable asset in the synthesis of novel pharmaceutical candidates and advanced materials. This guide has provided the core technical knowledge required for researchers to confidently incorporate this versatile building block into their synthetic programs, from understanding its properties and synthesis to ensuring its safe handling and application.
References
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PubChem. 4'-bromo-3'-iodoacetophenone (Compound Summary). [Link]
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Loba Chemie. 4-BROMOACETOPHENONE FOR SYNTHESIS MSDS. [Link]
Sources
- 1. 4'-Bromo-3'-iodoacetophenone | 919124-08-6 [sigmaaldrich.com]
- 2. PubChemLite - 4'-bromo-3'-iodoacetophenone (C8H6BrIO) [pubchemlite.lcsb.uni.lu]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. lobachemie.com [lobachemie.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. merckmillipore.com [merckmillipore.com]
